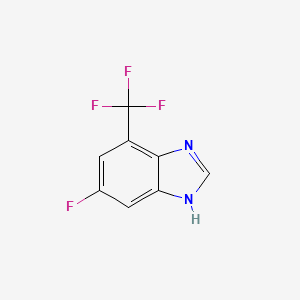

6-fluoro-4-(trifluoromethyl)-1H-benzimidazole

Description

Properties

IUPAC Name |

6-fluoro-4-(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4N2/c9-4-1-5(8(10,11)12)7-6(2-4)13-3-14-7/h1-3H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYYQHNNTLLAEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1C(F)(F)F)N=CN2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4-(trifluoromethyl)-1H-benzimidazole typically involves the introduction of fluorine and trifluoromethyl groups into the benzimidazole core. One common method is the cyclization of appropriate precursors under specific conditions. For instance, starting from 4-fluoro-1,2-phenylenediamine, the compound can be synthesized by reacting with trifluoroacetic acid in the presence of a dehydrating agent such as polyphosphoric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-4-(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.

Electrophilic Substitution: The benzimidazole core can undergo electrophilic substitution reactions, particularly at positions ortho and para to the nitrogen atoms.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Electrophilic Substitution: Reagents like bromine or chlorinating agents in the presence of Lewis acids.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while electrophilic substitution can introduce additional functional groups into the benzimidazole core.

Scientific Research Applications

Based on the search results, here's what is known about the applications of "6-fluoro-4-(trifluoromethyl)-1H-benzimidazole":

General Information

This compound is a fluorinated benzimidazole compound . Benzimidazole derivatives are recognized as inhibitors of Transient Receptor Potential Channel 6 (TRPC6) protein activity . These compounds have potential uses in treating various diseases .

Chemical Identifiers

Potential Applications

- TRPC6 Protein Inhibition:

- Benzimidazole compounds, including derivatives such as This compound, can inhibit TRPC6 protein activity .

- Inhibition of TRPC6 activity may be beneficial in preventing or treating diseases like nephrotic syndrome, focal segmental glomerulosclerosis, membranous nephropathy, diabetic nephropathy, heart failure, stroke, acute lung injury, acute respiratory distress syndrome (ARDS), and acute renal failure .

- Treatment of Various Diseases:

- Pharmaceutical compositions containing benzimidazole compounds are suitable for treating diseases modulated by TRPC6 activity .

- These compositions may be used in the treatment of nephrotic syndrome, minimal change disease, focal segmental glomerulosclerosis, collapsing glomerulopathy, membranous nephropathy, membranoproliferative glomerulonephritis, IgA nephropathy, acute renal failure, chronic renal failure, diabetic nephropathy, sepsis, pulmonary hypertension, acute lung disorder, heart failure, stroke, malignant tumor, or muscular dystrophy .

- Anticancer and Antitumor Activity:

Mechanism of Action

The mechanism of action of 6-fluoro-4-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its ability to form strong interactions with biological targets, such as enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Antiprotozoal Activity

Benzimidazoles with trifluoromethyl and halogen substituents exhibit potent activity against protozoan parasites like Giardia intestinalis and Trichomonas vaginalis:

Key Observations :

- The trifluoromethyl group at position 2 (compound 60) confers significant antiprotozoal activity, but the 5-chloro substituent further enhances potency.

- Bis(trifluoromethyl) substitution (compound 4) improves activity against T. vaginalis by 14-fold compared to albendazole .

- The thione group in compound 62 results in exceptional potency (IC₅₀ = 0.005 µM), highlighting the importance of sulfur-containing substituents .

Antiviral Activity

Fluorine and trifluoromethyl groups are critical in antiviral benzimidazoles and quinolines:

Key Observations :

Physicochemical Properties

Substituent effects on solubility, melting point, and stability:

Key Observations :

DNA Interaction and Anticancer Potential

Benzimidazoles with morpholinyl and aryl groups show DNA-binding properties:

Key Observations :

Biological Activity

6-Fluoro-4-(trifluoromethyl)-1H-benzimidazole is a fluorinated benzimidazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's unique structural features, particularly the presence of fluorine atoms, suggest possible interactions with various biological targets, which may lead to therapeutic applications.

Chemical Structure and Properties

The compound features a benzimidazole core, which is characterized by a bicyclic structure containing both a benzene ring and an imidazole ring. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially improving its efficacy in biological systems.

While the specific biological targets for this compound are not well-defined, it is hypothesized that its mechanism of action may involve:

- Enzyme Interaction : Similar fluorinated compounds have been shown to interact with various enzymes, suggesting that this compound may also modulate enzyme activity.

- Receptor Binding : The unique physicochemical properties imparted by fluorine substituents could influence its binding affinity to specific receptors.

- Biochemical Pathways : Fluorinated compounds often affect multiple biochemical pathways, depending on their specific targets and modes of action .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens. For instance, similar benzimidazole derivatives have shown effectiveness against gastrointestinal pathogens such as Escherichia coli and Salmonella species .

- Anticancer Activity : The compound has been investigated for its anticancer properties. Studies have highlighted its effectiveness against certain cancer cell lines, indicating a possible mechanism involving the inhibition of key enzymes or receptors involved in cancer progression.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and provided insights relevant to this compound:

- Anthelmintic Activity : Research on benzimidazole derivatives has demonstrated their potential as broad-spectrum anthelmintic agents. For example, modifications in fluorine substituents have been associated with enhanced lipophilicity and bioavailability, which could improve efficacy against parasitic infections .

- Cytotoxicity Studies : In vitro studies have shown that certain benzimidazole derivatives exhibit cytotoxic effects against various cancer cell lines. The selectivity index (SI) calculated for these compounds indicates a substantial safety margin compared to standard chemotherapeutics like doxorubicin .

- Structure-Activity Relationship (SAR) : The relationship between chemical structure and biological activity has been extensively studied. For instance, increasing fluorine substituents in related compounds has been linked to improved biological activity due to enhanced interaction with target proteins .

Data Tables

| Compound Name | Biological Activity | Target Organisms | IC50 (µM) |

|---|---|---|---|

| This compound | Antimicrobial | E. coli, S. typhimurium | TBD |

| Related Benzimidazole Derivative | Anticancer | Various cancer cell lines | 15.63 (MCF-7) |

| Another Derivative | Anthelmintic | Taenia crassiceps | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.